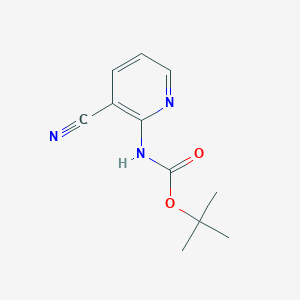

Tert-butyl 3-cyanopyridin-2-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-cyanopyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl 3-cyanopyridin-2-ylcarbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

The compound features a pyridine ring substituted with a cyanide group and a tert-butyl carbamate moiety, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Cyanopyridine Moiety :

- Starting from 3-bromopyridine, a nucleophilic substitution reaction is performed using sodium cyanide to yield 3-cyanopyridine.

- Carbamoylation :

- The cyanopyridine is then reacted with tert-butyl carbamate under appropriate conditions to form this compound.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways.

- Receptor Modulation : It may interact with receptors, leading to downstream effects on cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent in therapeutic settings.

Anticancer Properties

This compound has also been investigated for its anticancer effects:

- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can reduce the viability of cancer cells in culture, indicating its potential as a chemotherapeutic agent.

- Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Studies :

- A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

-

Anticancer Research :

- In a recent study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Comparative Biological Activities

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 50 µg/mL | 25 µM |

| Compound A (related structure) | 100 µg/mL | 30 µM |

| Compound B (alternative scaffold) | 75 µg/mL | 20 µM |

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 3-cyanopyridin-2-ylcarbamate serves as an important intermediate in organic synthesis. It is utilized as a building block for more complex molecules, particularly in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical entities.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. It has been studied for its interactions with specific biological targets, such as enzymes and receptors. For instance, it has shown promise in modulating enzyme activity, which is critical for designing inhibitors or activators for therapeutic purposes.

Case Study:

A study explored the compound's role as a selective antagonist in androgen receptor signaling pathways, demonstrating its potential efficacy in treating hormone-related conditions .

The biological activities of this compound have been investigated extensively. Its interactions with cellular targets suggest potential neuroprotective effects, particularly against oxidative stress-induced apoptosis. This aspect highlights its relevance in neuropharmacology and potential therapeutic applications for neurodegenerative diseases.

Data Table: Biological Activity Overview

Industrial Applications

In addition to its research applications, this compound is also employed in industrial settings. It is used as a reagent in various chemical processes, contributing to the development of new materials and compounds.

Propiedades

IUPAC Name |

tert-butyl N-(3-cyanopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHQQCPMIZEBHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477987 |

Source

|

| Record name | tert-butyl 3-cyanopyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116799-19-0 |

Source

|

| Record name | tert-butyl 3-cyanopyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.